5-Bicyclo[3.2.1]octanyl(phenyl)methanone
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Overview
Description
Bicyclo[321]octan-1-yl(phenyl)methanone is a complex organic compound characterized by a bicyclic structure fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octan-1-yl(phenyl)methanone typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This process can be optimized using various catalysts and reaction conditions to improve yield and selectivity.
Industrial Production Methods
While specific industrial production methods for bicyclo[3.2.1]octan-1-yl(phenyl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octan-1-yl(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Bicyclo[3.2.1]octan-1-yl(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octan-1-yl(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in inflammatory pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: A simpler bicyclic compound without the phenyl group, used as a building block in organic synthesis.
Tricyclo[3.2.1.02.7]octane: A more complex tricyclic compound, often used in the synthesis of natural products and pharmaceuticals.
Uniqueness
Bicyclo[3.2.1]octan-1-yl(phenyl)methanone is unique due to the presence of both the bicyclic structure and the phenyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
58541-30-3 |
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Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-bicyclo[3.2.1]octanyl(phenyl)methanone |
InChI |
InChI=1S/C15H18O/c16-14(13-6-2-1-3-7-13)15-9-4-5-12(11-15)8-10-15/h1-3,6-7,12H,4-5,8-11H2 |
InChI Key |
ANNLOMWEALEPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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